Product packaging for (3R)-4-cyclopropyl-3-hydroxybutanoic acid(Cat. No.:CAS No. 2227691-88-3)

(3R)-4-cyclopropyl-3-hydroxybutanoic acid

Cat. No.: B6154848
CAS No.: 2227691-88-3
M. Wt: 144.17 g/mol
InChI Key: NVKJBDLGBWNSDO-ZCFIWIBFSA-N
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Description

(3R)-4-cyclopropyl-3-hydroxybutanoic acid is a chiral β-hydroxy acid derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features both a carboxylic acid group and a hydroxyl group in a specific stereochemical configuration (R), making it particularly useful for constructing complex molecules with defined stereocenters. The cyclopropyl moiety contributes to metabolic stability and influences conformational properties, enhancing the molecule's utility in drug discovery. Researchers utilize this chiral building block in the synthesis of potential therapeutic agents, including protease-activated receptor-2 (PAR-2) inhibitors and other biologically active compounds targeting various disease pathways. The stereochemistry at the 3-position is critical for biological activity and molecular recognition processes in many enzyme systems. As a β-hydroxy acid derivative, this compound may also serve as a precursor for various natural product analogs and pharmaceutical intermediates. The compound is provided with comprehensive analytical characterization to ensure identity and purity for research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures when working with this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2227691-88-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(3R)-4-cyclopropyl-3-hydroxybutanoic acid

InChI

InChI=1S/C7H12O3/c8-6(4-7(9)10)3-5-1-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1

InChI Key

NVKJBDLGBWNSDO-ZCFIWIBFSA-N

Isomeric SMILES

C1CC1C[C@H](CC(=O)O)O

Canonical SMILES

C1CC1CC(CC(=O)O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3r 4 Cyclopropyl 3 Hydroxybutanoic Acid

Retrosynthetic Analysis of (3R)-4-cyclopropyl-3-hydroxybutanoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

Disconnection Strategies

For this compound, two primary disconnection strategies are considered, focusing on the formation of the key stereocenter at the C3 position.

Strategy 1: C3-C4 Bond Disconnection: This approach breaks the bond between the carbon bearing the hydroxyl group and the cyclopropylmethyl group. This leads to a chiral synthon, a protected 3-hydroxyglutarate derivative, and a cyclopropylmethyl organometallic reagent. However, this strategy can be complex due to the potential for side reactions with the ester group.

Strategy 2: C2-C3 Bond Disconnection: A more common and efficient approach is to disconnect the bond between C2 and C3. This simplifies the molecule to a three-carbon chiral building block and a two-carbon unit. This strategy directly aligns with well-established asymmetric synthesis methods like aldol (B89426) reactions.

Strategy 3: Functional Group Interconversion: This strategy involves the disconnection of the C-O bond at the chiral center, which points towards an asymmetric reduction of a keto-acid precursor. This is a highly effective method for setting the stereochemistry at the C3 position.

Chiral Synthon Identification

Based on the disconnection strategies, several key chiral synthons can be identified:

Synthon NameStructureCorresponding Synthetic Approach
(R)-3-hydroxy-4-cyclopropylbutanalAldol Addition
Ethyl 4-cyclopropyl-3-oxobutanoateAsymmetric Hydrogenation
(R)-cyclopropylmethyloxiraneEpoxide Opening

Enantioselective Synthesis Approaches

The synthesis of a single enantiomer of this compound requires precise control over the stereochemistry of the reaction. Asymmetric catalysis is a powerful tool for achieving this.

Asymmetric Catalysis in C-C Bond Formation

The formation of the carbon skeleton can be directed to yield the desired enantiomer through the use of chiral catalysts.

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a widely used industrial method for the synthesis of chiral alcohols from prochiral ketones. In this approach, a β-ketoester, such as ethyl 4-cyclopropyl-3-oxobutanoate, is reduced in the presence of a chiral catalyst and hydrogen gas. Ruthenium-based catalysts, particularly those with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives as chiral ligands, are highly effective for this transformation.

The catalyst, for instance, Ru(OAc)₂[(R)-BINAP], coordinates with the ketone, and hydrogen is delivered to one face of the carbonyl group, leading to the formation of the (R)-alcohol with high enantioselectivity.

Table 1: Representative Results for Asymmetric Hydrogenation of β-Ketoesters

CatalystSubstrateSolventH₂ Pressure (atm)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
Ru(OAc)₂[(R)-BINAP]Ethyl 4-cyclopropyl-3-oxobutanoateMethanol (B129727)1050>9998
[RuCl((R)-xyl-p-phos)(p-cymene)]ClEthyl 4-cyclopropyl-3-oxobutanoateEthanol (B145695)20609997
Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds while controlling the stereochemistry at two new chiral centers. For the synthesis of this compound, an Evans aldol reaction is a suitable approach.

This method involves the use of a chiral auxiliary, such as a chiral oxazolidinone, attached to an acetate-derived N-acetyl group. The enolate is formed using a base like lithium diisopropylamide (LDA) and then reacted with cyclopropanecarboxaldehyde (B31225). The chiral auxiliary directs the aldehyde to attack the enolate from a specific face, resulting in a high degree of stereocontrol. Subsequent removal of the chiral auxiliary yields the desired 3-hydroxy acid.

Table 2: Key Steps and Reagents in an Evans Asymmetric Aldol Synthesis

StepReagents and ConditionsProductDiastereomeric Ratio
1. Enolate Formation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, THF, -78 °CLithium enolateN/A
2. Aldol AdditionCyclopropanecarboxaldehyde, -78 °C to 0 °CAldol adduct>95:5
3. Auxiliary CleavageLiOH, H₂O₂, THF/H₂OThis compoundN/A
Asymmetric Ring-Opening Reactions

Asymmetric ring-opening of prochiral epoxides or cyclopropanes is a powerful strategy for installing vicinal stereocenters. For a molecule like this compound, this could theoretically involve the ring-opening of a cyclopropyl-substituted epoxide. However, no studies detailing such a specific reaction, including the necessary chiral catalysts, nucleophiles, and reaction outcomes (yields, enantioselectivity), for this exact substrate are available in the scientific literature.

Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent diastereoselective transformation. A plausible approach for the target molecule would be an Evans aldol reaction, a well-known diastereoselective transformation. This would likely involve the reaction of a chiral oxazolidinone bearing an acetate-derived group with cyclopropanecarboxaldehyde. After the stereoselective aldol addition, the auxiliary would be cleaved to yield the desired β-hydroxy acid. While this is a standard and effective method for similar structures, no published research applies this specific sequence to produce this compound.

The core of the chiral auxiliary approach is the diastereoselective bond formation. The fixed chirality of the auxiliary creates a facial bias, guiding the approach of the reacting molecules. For the proposed aldol reaction, the enolate geometry and the choice of Lewis acid would be critical in controlling the formation of the desired (3R) stereocenter. Without experimental data, any discussion of specific reagents, diastereomeric ratios, or yields would be hypothetical.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. Potential precursors from the chiral pool could include molecules like (R)-3-hydroxybutyric acid, malic acid, or certain amino acids. A synthetic sequence would involve modifying the carbon skeleton and functional groups of the starting material to arrive at the target structure. There are no documented pathways in the literature that demonstrate the conversion of a specific, naturally occurring chiral precursor to this compound.

The selection of a chiral precursor is key. For instance, a synthesis could be envisioned starting from a derivative of (S)-malic acid, using its existing stereocenter and carboxylic acid functionalities as a foundation. However, the specific multi-step transformations required to introduce the cyclopropylmethyl group and adjust the carbon chain accordingly have not been reported for this target.

Organocatalytic Methods for Stereocontrol

Asymmetric organocatalysis uses small, chiral organic molecules to catalyze stereoselective reactions. A proline-catalyzed asymmetric aldol reaction is a plausible method for synthesizing the target compound. This would involve the reaction between cyclopropanecarboxaldehyde and an acetate equivalent. The chiral catalyst would facilitate the formation of the C-C bond and control the stereochemistry at the newly formed hydroxyl-bearing carbon. Despite the prevalence of organocatalytic aldol reactions, specific application to these substrates to yield this compound, including catalyst performance and stereoselectivity data, is not available in the literature.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines chemical and enzymatic steps. A highly effective and common chemoenzymatic route to chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-ketoester. For the target molecule, this would involve the synthesis of ethyl 4-cyclopropyl-3-oxobutanoate, followed by an enzymatic reduction using a ketoreductase enzyme (often from yeast or bacteria) that selectively produces the (3R)-enantiomer. Subsequent hydrolysis of the ester would yield the final acid. This is a very powerful and industrially relevant method. However, scholarly articles detailing the specific enzyme, reaction conditions, conversion rates, and enantiomeric excess for the synthesis of this compound could not be located.

Biocatalytic Reductions of Ketones

The asymmetric reduction of a prochiral ketone precursor, ethyl 4-cyclopropyl-3-oxobutanoate, is a direct and atom-economical approach to obtain the desired (3R)-hydroxy ester, which can then be hydrolyzed to the final acid. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize nicotinamide cofactors such as NADPH or NADH.

The key to this methodology lies in the selection of a suitable enzyme that exhibits high enantioselectivity for the (R)-enantiomer. While specific studies on the reduction of ethyl 4-cyclopropyl-3-oxobutanoate are not extensively documented in publicly available literature, the principle has been widely demonstrated for structurally similar substrates. For instance, carbonyl reductases have been successfully employed for the synthesis of other chiral β-hydroxy esters, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of rosuvastatin. nih.gov In such systems, whole-cell biocatalysts expressing a stereoselective carbonyl reductase are often used, coupled with a cofactor regeneration system, such as glucose dehydrogenase, to ensure the continuous supply of the reducing equivalent.

The successful application of this method to ethyl 4-cyclopropyl-3-oxobutanoate would depend on the substrate specificity of the chosen ketoreductase. Screening of a diverse panel of wild-type or engineered KREDs would be the first step in developing a viable biocatalytic reduction process. The reaction conditions, including pH, temperature, co-solvent, and substrate concentration, would need to be optimized to achieve high conversion and enantiomeric excess.

Enzyme TypePrecursorProductKey Features
Ketoreductase (KRED)Ethyl 4-cyclopropyl-3-oxobutanoateEthyl (3R)-4-cyclopropyl-3-hydroxybutanoateHigh stereoselectivity, mild reaction conditions, requires cofactor regeneration.
Alcohol Dehydrogenase (ADH)Ethyl 4-cyclopropyl-3-oxobutanoateEthyl (3R)-4-cyclopropyl-3-hydroxybutanoateBroad substrate scope, enantioselectivity can be tuned by enzyme selection.

Enzymatic Hydrolysis for Chiral Resolution

An alternative biocatalytic approach is the kinetic resolution of a racemic mixture of 4-cyclopropyl-3-hydroxybutanoic acid or its ester. This method utilizes lipases, which are readily available and versatile enzymes that can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted.

For the synthesis of this compound, the process would involve the enzymatic hydrolysis of racemic ethyl 4-cyclopropyl-3-hydroxybutanoate. A lipase that preferentially hydrolyzes the (S)-ester would leave the desired (R)-ester untouched. The unreacted (R)-ester can then be separated from the hydrolyzed (S)-acid and subsequently converted to the target molecule.

The efficiency of this resolution is determined by the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E-value). A high E-value is crucial for obtaining both the unreacted ester and the hydrolyzed acid in high enantiomeric excess. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for such resolutions and have shown high efficiency in resolving a wide range of β-hydroxy esters. units.it The choice of solvent, temperature, and acylating agent (for transesterification variants) can significantly influence the enantioselectivity of the reaction.

EnzymeSubstrateProductsKey Parameters
Lipase (e.g., CAL-B)Racemic ethyl 4-cyclopropyl-3-hydroxybutanoate(R)-ethyl 4-cyclopropyl-3-hydroxybutanoate and (S)-4-cyclopropyl-3-hydroxybutanoic acidHigh E-value, separation of products required, theoretical yield of 50% for the desired enantiomer.

Engineered Biocatalysts for Asymmetric Synthesis

To overcome the limitations of wild-type enzymes, such as low activity towards non-natural substrates or insufficient stereoselectivity, protein engineering techniques are increasingly employed. Directed evolution and site-directed mutagenesis can be used to tailor the properties of enzymes like ketoreductases and lipases to meet the specific demands of a synthetic process.

For the synthesis of this compound, an engineered carbonyl reductase could be developed with enhanced activity and stereoselectivity for the reduction of ethyl 4-cyclopropyl-3-oxobutanoate. For example, through rounds of random and site-saturation mutagenesis, the activity of a short-chain carbonyl reductase was significantly improved for the production of another chiral β-hydroxy ester, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. nih.gov A similar strategy could be applied to develop a bespoke biocatalyst for the target molecule.

Molecular modeling and computational methods can aid in the rational design of enzyme variants by identifying key amino acid residues in the active site that influence substrate binding and catalysis. By modifying these residues, it is possible to create biocatalysts with superior performance for the synthesis of this compound.

Novel Synthetic Routes and Expedient Strategies

Beyond traditional biocatalysis, modern synthetic methodologies are being developed to improve the efficiency, sustainability, and scalability of chiral molecule synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern pharmaceutical and fine chemical synthesis to minimize environmental impact. researchgate.net For the synthesis of this compound, this would involve the use of non-toxic solvents (or solvent-free conditions), renewable starting materials, and catalytic methods to reduce waste generation.

Biocatalytic routes inherently align with many green chemistry principles due to their use of water as a solvent and mild reaction conditions. Further greening of these processes can be achieved by immobilizing the enzymes, which allows for their reuse and simplifies product purification. The use of whole-cell biocatalysts also eliminates the need for costly and energy-intensive enzyme purification.

In chemical synthesis routes, the replacement of hazardous reagents with more benign alternatives is a key consideration. For example, catalytic asymmetric hydrogenation using environmentally friendly catalysts could be an alternative to stoichiometric metal hydride reductions.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and intermediates. scielo.br The use of microreactors offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process intensification. nih.gov

Comparative Analysis of Synthetic Efficiencies and Stereoselectivities

The choice of a synthetic route for this compound will depend on a comparative analysis of various factors, including chemical yield, enantiomeric excess, process efficiency, cost, and environmental impact.

Synthetic MethodAdvantagesDisadvantagesTypical Stereoselectivity (% ee)
Biocatalytic Reduction High stereoselectivity, mild conditions, potentially high yield (>95%).Requires specific enzyme, cofactor regeneration needed.>99% (with optimized enzyme)
Enzymatic Resolution Readily available enzymes, high stereoselectivity for many substrates.Theoretical maximum yield of 50%, requires separation of enantiomers.>99% (for the resolved ester)
Engineered Biocatalysts Tailored activity and selectivity, can overcome limitations of wild-type enzymes.Development can be time-consuming and resource-intensive.Potentially >99.5%
Flow Chemistry Enhanced process control, improved safety, potential for automation and scalability.Higher initial investment in equipment, potential for clogging with solid catalysts.Dependent on the catalyst used, can be >99%

Biocatalytic reduction offers the most direct and potentially highest-yielding route to the desired enantiomer, provided a suitable ketoreductase can be identified or engineered. The stereoselectivity can often exceed 99% enantiomeric excess (ee).

Enzymatic kinetic resolution , while limited to a theoretical 50% yield for the desired enantiomer, can be a practical option if a highly selective lipase is readily available. This method can also provide access to the other enantiomer if desired. High enantiomeric excesses (>99% ee) are achievable for the unreacted ester.

Engineered biocatalysts have the potential to provide the most efficient and selective route, but the initial development effort is significant.

Flow chemistry can enhance the efficiency and scalability of any of the catalytic methods, particularly biocatalytic reactions with immobilized enzymes.

Ultimately, the optimal synthetic strategy will be a balance of these factors, with biocatalytic methods, particularly those employing engineered enzymes and integrated into continuous flow processes, representing the forefront of efficient and sustainable synthesis for chiral molecules like this compound.

Biochemical Pathways and Enzymatic Transformations Involving 3r 4 Cyclopropyl 3 Hydroxybutanoic Acid

Putative Biosynthetic Routes

The biosynthesis of a molecule like (3R)-4-cyclopropyl-3-hydroxybutanoic acid likely involves a multi-step process, combining elements of fatty acid or polyketide synthesis with a specialized cyclopropanation step and a stereospecific reduction or hydroxylation.

The biosynthesis is hypothesized to originate from precursors derived from primary metabolism. The four-carbon backbone suggests a connection to the fatty acid or polyketide synthesis machinery. A plausible precursor would be a short-chain unsaturated carboxylic acid, such as crotonic acid (but-2-enoic acid) or vinylacetic acid (but-3-enoic acid), which could be activated to its coenzyme A (CoA) thioester.

The key enzymatic steps are proposed as follows:

Chain Elongation: The basic four-carbon skeleton could be assembled via the fatty acid synthesis (FAS) or polyketide synthesis (PKS) pathways, starting from acetyl-CoA and malonyl-CoA.

Introduction of Unsaturation: A dehydratase enzyme within the FAS or PKS complex could introduce a double bond into the growing acyl chain, yielding an unsaturated intermediate.

Cyclopropanation: The cyclopropane (B1198618) ring would then be formed by the addition of a methylene (B1212753) group across the double bond of the unsaturated precursor.

Hydroxylation/Reduction: The hydroxyl group at the C-3 position could be introduced either through the action of a hydroxylase on a saturated precursor or, more likely, as a result of the reduction of a β-keto group by a ketoreductase during the FAS/PKS cycle, leading to the specific (R)-stereochemistry.

The formation of the cyclopropane ring is a critical step. Based on known biosynthetic pathways for other cyclopropane-containing molecules, several enzyme families could be implicated. nih.gov

Enzyme Family Proposed Mechanism Co-substrate/Cofactor Example of Natural Product Synthesis
Cyclopropane Fatty Acid (CFA) Synthase Transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated acyl chain. nih.govS-adenosyl-L-methionine (SAM)Cyclopropane fatty acids in bacterial membranes. nih.gov
Terpene Synthases/Cyclases Intramolecular cyclization of an allylic carbocation intermediate, which can be generated from precursors like geranyl pyrophosphate (GPP). nih.govDivalent metal ions (e.g., Mg²⁺)Monoterpenes such as carene and sabinene. nih.gov
Heme-dependent Enzymes (e.g., Cytochrome P450s) Catalysis of carbene transfer to an olefin, with the carbene generated from a diazo compound. While less common in primary metabolism, engineered P450s have shown this capability. nih.govNADPH, O₂Utilized in chemoenzymatic synthesis of cyclopropanes. nih.gov

For a short-chain carboxylic acid, a CFA synthase-like enzyme appears to be a strong candidate for catalyzing the cyclopropanation step. These enzymes are known to act on acyl chains, often esterified to phospholipids (B1166683) in bacterial membranes. nih.gov It is conceivable that a soluble, acyl-CoA-specific CFA synthase could exist.

The defined (3R) stereochemistry of the hydroxyl group points to a highly controlled enzymatic reaction. In fatty acid and polyketide biosynthesis, the reduction of a β-ketoacyl intermediate by a ketoreductase (KR) domain or a standalone ketoreductase enzyme establishes the stereochemistry of the resulting hydroxyl group. These enzymes are known to exhibit high stereospecificity.

Similarly, the formation of the cyclopropane ring can be stereospecific. Enzymatic cyclopropanation reactions are known to proceed with a high degree of control over the stereochemical outcome. nih.gov For instance, studies on 1-aminocyclopropane-1-carboxylate (ACC) synthase show that the reaction proceeds with inversion of stereochemistry at the γ-carbon of SAM. nih.gov In the context of this compound, the enzyme responsible for cyclopropanation would need to recognize the specific geometry of the unsaturated precursor to yield the correct diastereomer.

Enzymatic Functionalization and Derivatization

The hydroxyl and carboxylic acid moieties of this compound are amenable to a variety of enzymatic modifications, which could be employed for the synthesis of derivatives with altered physicochemical properties or biological activities.

The secondary hydroxyl group is a prime target for enzymatic acylation or glycosylation.

Enzyme Class Reaction Type Potential Co-substrate Example Application
Lipases Esterification/TransesterificationAcyl donors (e.g., vinyl acetate, fatty acid esters)Lipase B from Candida antarctica (CALB) is widely used for the acylation of alcohols. researchgate.net
Proteases (in non-aqueous media) EsterificationActivated estersSubtilisin and other proteases can catalyze ester synthesis under specific conditions.
Glycosyltransferases GlycosylationActivated sugar donors (e.g., UDP-glucose)Attachment of sugar moieties to enhance solubility or alter biological activity.
Cytochrome P450 Monooxygenases HydroxylationNADPH, O₂While primarily known for introducing hydroxyl groups, they can also catalyze other oxidative reactions. nih.gov

Lipases are particularly versatile for modifying hydroxyl groups. The enantioselective acylation of a racemic mixture of a similar hydroxy acid could also be a method for its kinetic resolution. acs.org

The carboxylic acid group can be enzymatically converted into esters, amides, or activated for further transformations.

Enzyme Class Reaction Type Potential Co-substrate/Reactant Example Application
Lipases EsterificationAlcoholsCALB can catalyze the esterification of carboxylic acids with a wide range of alcohols. researchgate.netnih.gov
Amide Synthases/Lipases (amidating activity) AmidationAminesDirect amidation of carboxylic acids with amines has been demonstrated using lipases like CALB. nih.gov
Acyl-CoA Synthetases (Ligases) Thioesterification (Activation)Coenzyme A, ATPActivation of the carboxylic acid to its CoA ester, a key intermediate in many metabolic pathways. wikipedia.org
Carboxylic Acid Reductases (CARs) Reduction to AldehydeATP, NADPHConversion of the carboxylic acid to the corresponding aldehyde.

The activation of the carboxylic acid to its CoA ester by an acyl-CoA synthetase would be a pivotal step for its entry into various metabolic pathways, including potential degradation via β-oxidation or incorporation into more complex lipids. wikipedia.org The substrate specificity of such synthetases for a cyclopropyl-containing fatty acid would be a critical determinant of its metabolic fate. fao.org

Theoretical Models of Enzyme-Substrate Interactions

Computational chemistry provides powerful tools to model and understand the interactions between a substrate like this compound and an enzyme at the atomic level. These theoretical models, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are instrumental in predicting binding affinities, reaction mechanisms, and the roles of specific amino acid residues in catalysis.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. In the context of this compound, docking studies would be employed to understand how it fits into the active site of a potential enzyme.

Preparation of the Receptor and Ligand: The three-dimensional structure of a target enzyme would be obtained from a protein data bank or homology modeling. The structure of this compound would be generated and optimized for its lowest energy conformation.

Docking Simulation: Using specialized software, the ligand would be placed into the enzyme's active site in numerous possible orientations and conformations. A scoring function would then be used to estimate the binding affinity for each pose, predicting the most stable binding mode.

Analysis of Results: The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the substrate and the amino acid residues of the enzyme's active site.

Such a study could generate data similar to that presented in the hypothetical table below, which illustrates the type of information that would be obtained.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Dehydrogenase

Parameter Value
Binding Energy (kcal/mol) -6.5
Key Interacting Residues TYR 152, SER 138, ASN 108
Hydrogen Bond Interactions Hydroxyl group with TYR 152; Carboxyl group with SER 138
Hydrophobic Interactions Cyclopropyl (B3062369) group with a hydrophobic pocket formed by LEU 99, ILE 140

This table is for illustrative purposes only and does not represent data from actual experimental or computational studies.

Quantum mechanics/molecular mechanics (QM/MM) simulations are a more advanced computational method that combines the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. This approach is particularly useful for studying the dynamics of enzymatic reactions, including bond-breaking and bond-forming events.

Specific QM/MM simulation studies focused on the enzymatic transformation of this compound have not been identified in a review of current scientific literature. A theoretical QM/MM study of an enzyme-catalyzed reaction involving this substrate, for instance, its oxidation by a dehydrogenase, would proceed as follows:

System Setup: The enzyme-substrate complex, as predicted by molecular docking, would be solvated in a water box with appropriate ions to mimic physiological conditions.

Defining the QM and MM Regions: The QM region would typically include the substrate and the key amino acid residues and cofactors directly involved in the chemical reaction. The rest of the protein and solvent would be treated with the less computationally expensive MM force field.

Simulation and Analysis: The simulation would model the chemical reaction over time, allowing for the calculation of the reaction energy profile, including the energies of the transition states and intermediates. This provides deep insight into the catalytic mechanism.

A QM/MM study would aim to provide detailed energetic and structural data as illustrated in the hypothetical table below.

Table 2: Hypothetical QM/MM Simulation Parameters for the Oxidation of this compound

Parameter Description
QM Region This compound, NAD+ cofactor, catalytic residues (e.g., TYR 152, LYS 156)
MM Region Remainder of the enzyme, water molecules, and ions
Calculated Activation Energy (ΔG‡) 15 kcal/mol
Reaction Mechanism Hydride transfer from the hydroxyl-bearing carbon of the substrate to the NAD+ cofactor

This table is for illustrative purposes only and does not represent data from actual experimental or computational studies.

Derivatives and Analogs of 3r 4 Cyclopropyl 3 Hydroxybutanoic Acid: Synthesis and Non Clinical Applications

Ester and Amide Derivatives

The carboxyl and hydroxyl functionalities of (3R)-4-cyclopropyl-3-hydroxybutanoic acid are primary sites for derivatization, with ester and amide formation being common strategies to modulate the compound's physicochemical properties and biological interactions.

Synthesis of Alkyl and Aryl Esters

The synthesis of alkyl and aryl esters of this compound can be achieved through several established esterification methods. The choice of method often depends on the nature of the alcohol (alkyl or aryl) and the desired reaction conditions.

Standard acid-catalyzed esterification, such as the Fischer-Speier method, can be employed for the synthesis of simple alkyl esters. This typically involves refluxing the carboxylic acid with an excess of the corresponding alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid.

For the synthesis of more complex alkyl or aryl esters, coupling agents are often utilized to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can effectively promote the formation of the ester bond.

A direct method for the synthesis of aryl esters involves the use of triarylphosphites and N-iodosuccinimide in a neutral solvent like chlorobenzene. nih.gov This method offers a straightforward approach to generating aryl esters from carboxylic acids in good to high yields. nih.gov Another approach involves the base-promoted carbocyclisation of 4,5-epoxyvalerates to produce enantiopure cyclopropyl (B3062369) esters. rsc.org

The synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters has been accomplished through a multi-step process involving benzyl (B1604629) protection of the hydroxyl groups, followed by a Darzens ring-oxidation, Lewis acid-catalyzed ring-opening, reduction with sodium borohydride, and subsequent deprotection. researchgate.net This methodology could be adapted for the esterification of this compound with various alcohols.

Table 1: Examples of Reagents for Ester Synthesis

Reagent/MethodAlcohol TypeKey Features
Fischer-Speier EsterificationSimple AlkylsStrong acid catalyst, excess alcohol, reflux conditions
DCC/DMAP or EDC/DMAPComplex Alkyls, ArylsMild conditions, high yields
Triarylphosphites/N-IodosuccinimideArylsNeutral conditions, direct conversion
Base-promoted Carbocyclisation-From 4,5-epoxyvalerates, enantiopure products

Synthesis of Various Amide Conjugates

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the carboxylic acid moiety with a wide array of amines to produce amide conjugates. These conjugates are often synthesized to explore interactions with biological targets.

The most common method for amide synthesis involves the activation of the carboxylic acid followed by reaction with the desired amine. Peptide coupling reagents are frequently employed for this purpose. A combination of a coupling agent like benzotriazole-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) with a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) provides a reliable route to amide conjugates. nih.gov

An alternative strategy involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This combination forms a highly reactive intermediate that readily couples with primary and secondary amines to yield the corresponding amides. A general procedure involves dissolving the carboxylic acid, EDCI, and HOBt in an anhydrous solvent like THF, followed by the addition of the amine. nih.gov

The synthesis of amide derivatives containing a cyclopropane (B1198618) moiety has been reported, where amide groups and aryl groups were introduced into the cyclopropane structure. nih.gov This was achieved through an amide reaction of a cyclopropane-containing intermediate with various amines, including aliphatic amines and substituted anilines. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBase
BOP-TEA, DIPEA
HBTU-TEA, DIPEA
EDCIHOBt-

Ethers and Acetals

Protection of the hydroxyl group of this compound as an ether or acetal (B89532) is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Preparation of Protected Hydroxyl Derivatives

The hydroxyl group can be converted into an ether to mask its reactivity. A common method for this is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide.

For more labile protection, silyl (B83357) ethers are frequently employed. The hydroxyl group can be readily protected by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine. nih.gov Silyl ethers are generally stable to a wide range of reaction conditions but can be easily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Acetal formation is another effective strategy for protecting hydroxyl groups, particularly in diol systems, but can also be used for single hydroxyl groups. libretexts.orghighfine.comslideshare.net The reaction of the alcohol with an aldehyde or a ketone in the presence of an acid catalyst leads to the formation of an acetal. libretexts.org A common reagent for this purpose is 3,4-dihydro-2H-pyran (DHP), which reacts with alcohols in the presence of an acid catalyst to form a tetrahydropyranyl (THP) ether, a type of acetal. libretexts.org These are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. libretexts.org

Table 3: Common Protecting Groups for the Hydroxyl Functionality

Protecting GroupReagents for IntroductionReagents for Removal
Benzyl EtherBenzyl bromide, NaHH₂, Pd/C
tert-Butyldimethylsilyl (TBS) EtherTBSCl, ImidazoleTBAF, Acetic Acid
Tetrahydropyranyl (THP) EtherDHP, p-TsOHAqueous Acid

Cyclopropyl Ring Modifications

The cyclopropyl ring itself can be a target for synthetic modification, leading to the generation of analogs with altered steric and electronic properties.

Synthesis of Substituted Cyclopropyl Analogs

The synthesis of analogs with substitutions on the cyclopropyl ring often requires starting from a precursor where the cyclopropane ring is formed with the desired substituents in place. Various methods for the synthesis of substituted cyclopropanes have been reviewed, highlighting the utility of cyclopropanes as versatile building blocks in organic synthesis. researchgate.net

One common approach is the Simmons-Smith cyclopropanation of an appropriately substituted alkene. This reaction utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to the double bond. By using substituted dihaloalkanes or diazo compounds, substituted cyclopropanes can be generated.

Another strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor. For example, the base-promoted carbocyclisation of 4,5-epoxyvalerates can lead to the formation of substituted cyclopropyl esters. rsc.org

Furthermore, chemoenzymatic strategies have been developed for the synthesis of optically active α-cyclopropyl-pyruvates. utdallas.edu These methods utilize engineered enzymes to catalyze the cyclopropanation reaction, providing access to enantioenriched cyclopropane derivatives that can be further elaborated. The synthesis of various natural products containing substituted cyclopropane rings often relies on these and other stereoselective cyclopropanation methodologies. marquette.edu

Ring-Opening and Rearrangement Products of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, making it susceptible to various ring-opening and rearrangement reactions. These transformations can be initiated by acid catalysis, thermal activation, or transition metal catalysis, leading to a diverse array of acyclic and carbocyclic products. In the context of this compound, the reactivity of the cyclopropyl moiety offers a pathway to novel derivatives with potential applications in medicinal chemistry and materials science.

Acid-Catalyzed Ring-Opening:

Under acidic conditions, the cyclopropyl ring can undergo protonation, leading to a carbocationic intermediate that can be trapped by nucleophiles or undergo rearrangement. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropyl ring and the nature of the substituents on the main chain. For instance, in a study on a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene, acid-catalyzed ring-opening with alcohol nucleophiles proceeded via an SN2-like mechanism, with the nucleophile attacking the less hindered carbon of the cyclopropane, leading to the cleavage of a C-C bond. ambeed.comnih.gov A similar mechanism could be envisioned for this compound, where protonation of the cyclopropyl group, potentially assisted by the neighboring hydroxyl group, could lead to ring-opening and the formation of various substituted hydroxyalkanoic acids.

Oxidative Ring-Opening:

Oxidative cleavage of the cyclopropane ring provides another avenue for the synthesis of new derivatives. This can be achieved using various oxidizing agents, including transition metal complexes. For example, the oxidative radical ring-opening of cyclopropane derivatives has been extensively studied, leading to the formation of a variety of functionalized compounds. nih.govbeilstein-journals.org In the case of this compound, oxidative cleavage could lead to the formation of dicarboxylic acids or other oxidized products, depending on the reaction conditions and the oxidant used. The kinetics of the cleavage of arylcyclopropanes by thallium triacetate has been studied, providing insights into the mechanism of such reactions. acs.org

Rearrangement Reactions:

The cyclopropylmethyl cation, which can be generated from cyclopropyl-substituted alcohols under acidic conditions, is known to undergo rapid rearrangement to form cyclobutyl and homoallylic cations. This reactivity can be exploited to synthesize a variety of cyclic and unsaturated compounds. For example, gold(I)-catalyzed nrochemistry.comnrochemistry.com-sigmatropic rearrangements of cyclopropyl-substituted propargylic esters have been shown to proceed through allene (B1206475) intermediates, which can then undergo further transformations. nih.gov While not directly applicable to this compound, these studies highlight the potential for complex rearrangements of the cyclopropyl moiety.

Reaction Type Reagents/Conditions Potential Products from this compound References
Acid-Catalyzed Ring-OpeningH+, Nucleophile (e.g., H2O, ROH)Substituted heptanoic or hexenoic acid derivatives ambeed.comnih.govnycu.edu.tw
Oxidative Ring-OpeningOxidizing agents (e.g., KMnO4, O3, RuCl3/NaIO4)Glutaric acid derivatives, other dicarboxylic acids nih.govbeilstein-journals.orgacs.org
RearrangementLewis acids, heatCyclobutane or cyclopentane (B165970) derivatives, unsaturated acids nih.govmdpi.com

Chain Elongation and Shortening Derivatives

Modifying the carbon chain length of this compound can lead to a new set of derivatives with altered physical and biological properties. Chain elongation, or homologation, involves the addition of one or more carbon atoms to the carboxylic acid end of the molecule, while degradation studies focus on the controlled cleavage of the carbon chain to produce shorter fragments.

Homologation reactions are a fundamental tool in organic synthesis for extending a carbon chain by a single methylene unit. One of the most well-known methods for the homologation of carboxylic acids is the Arndt-Eistert reaction . ambeed.comnrochemistry.comorganic-chemistry.orgyoutube.comwikipedia.org This reaction sequence involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a nucleophile (such as water, an alcohol, or an amine) to yield the one-carbon homologated carboxylic acid, ester, or amide, respectively.

The application of the Arndt-Eistert homologation to this compound would yield (4R)-5-cyclopropyl-4-hydroxy-pentanoic acid. The stereochemistry at the C3 position of the starting material is generally retained during the reaction. nrochemistry.com

General Steps of Arndt-Eistert Homologation:

Acid Chloride Formation: The carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Diazoketone Formation: The acid chloride reacts with diazomethane (CH₂N₂) to form a diazoketone intermediate.

Wolff Rearrangement: The diazoketone, upon treatment with a catalyst (often a silver salt like silver oxide, Ag₂O) and a nucleophile, undergoes rearrangement to form a ketene (B1206846).

Nucleophilic Trapping: The ketene is trapped by the nucleophile to give the final homologated product.

Starting Material Reaction Key Reagents Product References
This compoundArndt-Eistert Homologation1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O(4R)-5-cyclopropyl-4-hydroxypentanoic acid nrochemistry.comorganic-chemistry.orgyoutube.comwikipedia.org

Due to the hazardous nature of diazomethane, safer alternatives have been developed, such as the use of (trimethylsilyl)diazomethane. nrochemistry.com

The controlled degradation of this compound can provide valuable smaller chiral building blocks. The presence of the hydroxyl and carboxylic acid functional groups allows for specific chemical cleavage reactions.

One common degradation pathway for β-hydroxy acids is oxidative cleavage . Treatment with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or sodium periodate (B1199274) (NaIO₄) in the presence of a ruthenium catalyst, can cleave the carbon-carbon bond between the hydroxyl-bearing carbon and the adjacent carbon.

In the case of this compound, oxidative cleavage of the C3-C4 bond would lead to the formation of cyclopropanecarboxaldehyde (B31225) and a three-carbon dicarboxylic acid derivative.

Another potential degradation route involves the retro-aldol reaction . Under basic conditions, the β-hydroxy acid can undergo a retro-aldol fragmentation to yield an aldehyde and a carboxylate. For this compound, this would theoretically yield cyclopropylacetaldehyde and a two-carbon fragment. However, this reaction is often reversible and may require specific conditions to drive it towards the desired products.

Starting Material Reaction Key Reagents Potential Products
This compoundOxidative CleavageRuCl₃, NaIO₄Cyclopropanecarboxaldehyde, Malonic acid semialdehyde
This compoundRetro-Aldol ReactionStrong Base, HeatCyclopropylacetaldehyde, Glycolate

These degradation studies are not only important for producing smaller chiral molecules but also for elucidating the structure of more complex natural products that may contain this motif.

Stereoisomeric Derivatives

The biological activity of a chiral molecule is often highly dependent on its stereochemistry. Therefore, the synthesis of stereoisomeric derivatives of this compound, including its enantiomer and diastereomers, is of significant interest for structure-activity relationship studies and the development of stereochemically pure compounds.

The synthesis of the (3S)-enantiomer of 4-cyclopropyl-3-hydroxybutanoic acid can be achieved through various asymmetric synthesis strategies. One of the most powerful and widely used methods is the Evans asymmetric aldol (B89426) reaction , which utilizes a chiral auxiliary to control the stereochemical outcome of the reaction. researchgate.netyoutube.comwikipedia.org

In a typical Evans aldol reaction, a chiral oxazolidinone auxiliary is acylated with a propionyl group. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently reacts with an aldehyde. The stereochemistry of the resulting aldol adduct is controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired chiral β-hydroxy acid.

To synthesize (3S)-4-cyclopropyl-3-hydroxybutanoic acid, cyclopropylacetaldehyde would be used as the electrophile in the Evans aldol reaction. By selecting the appropriate enantiomer of the chiral auxiliary, either the (3R) or (3S) product can be obtained with high diastereoselectivity.

General Synthetic Scheme using Evans Auxiliary:

Acylation: A chiral oxazolidinone is reacted with propionyl chloride to form the N-propionyl oxazolidinone.

Enolate Formation: The N-propionyl oxazolidinone is treated with a base (e.g., LDA or Bu₂BOTf) to generate a stereodefined boron or lithium enolate.

Aldol Addition: The chiral enolate reacts with cyclopropylacetaldehyde to form the aldol adduct.

Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol adduct, typically by hydrolysis with lithium hydroperoxide (LiOOH), to yield (3S)-4-cyclopropyl-3-hydroxybutanoic acid.

Chiral Auxiliary Aldehyde Key Steps Product References
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneCyclopropylacetaldehyde1. Acylation2. Boron enolate formation3. Aldol addition4. Hydrolytic cleavage(3S)-4-cyclopropyl-3-hydroxybutanoic acid researchgate.netyoutube.comwikipedia.org

The creation of diastereomeric analogs involves introducing additional stereocenters into the molecule. This can be achieved by using substituted cyclopropyl groups or by modifying the main chain of the butanoic acid. The synthesis of these analogs allows for a more detailed exploration of the structure-activity relationship.

For example, using a substituted cyclopropylacetaldehyde, such as (1-methylcyclopropyl)acetaldehyde, in an aldol reaction would introduce a new stereocenter, leading to the formation of diastereomers. The diastereoselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions. beilstein-journals.orgnih.gov

Furthermore, diastereomers can be synthesized and separated using chromatographic techniques. The derivatization of the target molecule with a chiral resolving agent can facilitate the separation of diastereomers by high-performance liquid chromatography (HPLC). mdpi.com

Strategies for Synthesizing Diastereomeric Analogs:

Use of Substituted Aldehydes: Employing chiral or prochiral aldehydes with additional stereocenters in aldol reactions.

Modification of the Main Chain: Introducing substituents at the C2 position of the butanoic acid chain through reactions such as stereoselective alkylation of an enolate.

Separation of Diastereomeric Mixtures: Utilizing chromatographic methods to separate mixtures of diastereomers produced in non-stereoselective reactions.

Synthetic Approach Example Starting Materials Potential Diastereomeric Products References
Aldol reaction with substituted aldehyde(3R)-N-propionyl-4-isopropyloxazolidin-2-one and (2-methylcyclopropyl)acetaldehydeDiastereomers of 4-(2-methylcyclopropyl)-3-hydroxybutanoic acid beilstein-journals.orgnih.gov
Separation of diastereomersRacemic mixture of a derivativeSeparated diastereomeric esters or amides mdpi.com

The synthesis and characterization of these stereoisomeric derivatives are crucial for understanding the three-dimensional requirements for the biological activity of this compound and its analogs.

Applications of Derivatives in Chemical Biology Research

The unique structural features of this compound, namely its stereochemically defined hydroxyl and carboxyl groups and the presence of a strained cyclopropyl ring, make its derivatives attractive candidates for various applications in chemical biology research. These derivatives can serve as sophisticated tools to probe biological systems and as building blocks for the construction of complex molecular architectures.

Derivatives of this compound can be strategically modified to create chemical probes for the elucidation of biochemical pathways. The core structure can be functionalized with reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, to enable the detection, isolation, and identification of their biological targets.

The cyclopropane ring itself can be a key feature for designing such probes. Its inherent ring strain makes it susceptible to ring-opening reactions under specific physiological conditions or through enzymatic action, a property that can be exploited for the design of mechanism-based inhibitors or activity-based probes. For instance, a derivative could be designed to target a specific enzyme, where the enzymatic reaction would trigger the opening of the cyclopropyl ring and the covalent labeling of the active site.

Furthermore, the chiral nature of the molecule, with its (3R)-hydroxyl group, provides specificity for interactions with biological macromolecules. This stereochemical information is crucial for designing probes that can distinguish between different enzyme isoforms or receptor subtypes.

Research in the broader field of cyclopropane-containing molecules has highlighted their utility as probes. For example, cyclopropane-containing fatty acids have been used to study lipid metabolism and membrane biology. While direct studies on probes derived from this compound are not extensively documented, the principles established with other cyclopropyl-containing molecules provide a strong rationale for their potential in this area.

Table 1: Potential Modifications of this compound for Biochemical Probes

Modification Site Reporter Group Intended Application
Carboxylic acidFluorescent dye (e.g., fluorescein)Cellular imaging and target localization
Carboxylic acidBiotinAffinity-based purification of binding proteins
Hydroxyl groupPhotoreactive group (e.g., benzophenone)Photoaffinity labeling to identify binding partners
Cyclopropyl ringModified with a diazirinePhoto-crosslinking studies

The synthesis of such probes would involve standard bioconjugation techniques, such as amide bond formation to attach a reporter group to the carboxylic acid moiety. The development of these tailored molecular tools holds promise for dissecting complex biological processes.

The rigid and well-defined three-dimensional structure of this compound makes it an excellent scaffold for the construction of supramolecular assemblies. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid group) allows for the formation of predictable and stable intermolecular interactions, leading to the self-assembly of higher-order structures. uea.ac.uk

Research on the self-assembly of other chiral hydroxy acids has demonstrated the formation of various supramolecular structures, including tapes, ribbons, and tubules, driven by hydrogen bonding. uea.ac.uk For instance, the crystal structures of homologous 2-hydroxy-1-cycloalkanecarboxylic acids reveal the formation of tetrameric rings through hydrogen bonding. uea.ac.uk It is conceivable that derivatives of this compound could form similar well-ordered assemblies.

Table 2: Examples of Supramolecular Assemblies from Chiral Building Blocks

Building Block Key Interactions Resulting Supramolecular Structure
Chiral Hydroxy AcidsHydrogen bondingHelical fibers, sheets, tetrameric rings uea.ac.uknih.gov
Amphiphilic Carboxylic AcidsHydrogen bonding, van der WaalsTwisted assemblies acs.org
Synthetic CarbohydratesHydrogen bonding, hydrophobic interactionsHelical fibers, lamellae researchgate.net

By modifying the substituents on the cyclopropyl ring or by forming esters or amides at the carboxylic acid, the self-assembly behavior of these derivatives can be fine-tuned. This modularity allows for the rational design of supramolecular structures with specific properties and functions. The exploration of this compound derivatives as building blocks in supramolecular chemistry opens up avenues for the creation of new functional materials.

Advanced Analytical Methodologies for 3r 4 Cyclopropyl 3 Hydroxybutanoic Acid and Its Chiral Purity Assessment

Chiral Chromatography Techniques

Chiral chromatography is an indispensable tool for the separation of enantiomers, enabling the accurate determination of enantiomeric excess (ee) and the isolation of pure enantiomers. For a molecule like (3R)-4-cyclopropyl-3-hydroxybutanoic acid, several chiral chromatography techniques are applicable.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the enantioselective separation of chiral compounds. The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different energies. nih.gov

For the separation of β-hydroxy acids such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, are often effective. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Method development typically involves screening a variety of CSPs and mobile phase compositions. For instance, a common approach involves using normal-phase or polar organic modes. researchgate.net The mobile phase often consists of a non-polar solvent like hexane (B92381) or a polar organic solvent, with a small percentage of an alcohol modifier such as ethanol (B145695) or isopropanol (B130326) to modulate retention and selectivity. researchgate.net

Table 1: Illustrative HPLC Chiral Separation Parameters

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H)
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

This table represents a typical starting point for method development. Actual conditions would require optimization for this compound.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral capillary columns is another valuable technique for the enantiomeric separation of volatile or derivatized chiral compounds. For a non-volatile compound like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability. Common derivatization strategies include esterification of the carboxylic acid group and silylation of the hydroxyl group.

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The differential interaction of the enantiomeric derivatives with the chiral selector within the column leads to different retention times, allowing for their quantification.

Table 2: Example GC Chiral Separation Conditions for a Derivatized Analog

ParameterCondition
Column Cyclodextrin-based Chiral Capillary Column (e.g., Chirasil-Dex)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

This table illustrates a general approach. The specific derivatization and GC conditions would need to be optimized for the target analyte.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar co-solvent (modifier) like methanol (B129727) or ethanol.

The principles of chiral separation in SFC are similar to those in HPLC, relying on chiral stationary phases to differentiate between enantiomers. Polysaccharide-based CSPs are widely used and have demonstrated broad applicability in SFC. The ability to fine-tune the mobile phase strength by altering the pressure and temperature of the supercritical fluid provides an additional level of control over the separation.

Spectroscopic Characterization Beyond Basic Identification

While chromatography provides information on purity and enantiomeric composition, spectroscopic techniques are essential for the unambiguous structural elucidation and stereochemical assignment of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For complex stereochemical assignments, advanced NMR techniques are employed.

Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations between different nuclei, which are crucial for piecing together the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would reveal the connectivity between the protons on the cyclopropyl (B3062369) ring, the methine proton at C3, and the methylene (B1212753) protons at C2 and C4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, it could show correlations from the cyclopropyl protons to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. NOESY is instrumental in determining the relative stereochemistry of chiral centers. For this compound, NOESY could reveal correlations between the proton at C3 and specific protons on the cyclopropyl ring, providing insight into their spatial arrangement. nih.gov

Table 3: Expected 2D-NMR Correlations for this compound

ExperimentExpected Key CorrelationsInformation Gained
COSY H2 ↔ H3, H3 ↔ H4, H4 ↔ Cyclopropyl ProtonsProton-proton coupling network, confirming the carbon backbone and attachment of the cyclopropyl group.
HMQC/HSQC C2 ↔ H2, C3 ↔ H3, C4 ↔ H4, Cyclopropyl C ↔ Cyclopropyl HDirect one-bond C-H connectivity.
HMBC H2 ↔ C1, C3, C4; H3 ↔ C1, C2, C4, C5; H4 ↔ C2, C3, C5Long-range C-H connectivity, confirming the overall carbon skeleton and functional group placement.
NOESY H3 ↔ H4, H3 ↔ specific cyclopropyl protonsThrough-space proximity of protons, crucial for determining the relative stereochemistry at C3.

The combination of these advanced analytical methodologies provides a comprehensive toolkit for the thorough characterization and chiral purity assessment of this compound, ensuring its quality and suitability for its intended applications.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. rsc.org These methods measure the differential absorption of left and right circularly polarized light, which is a unique property of chiral compounds. encyclopedia.pub

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a molecule. nih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for determining the absolute stereochemistry of a molecule like this compound. rsc.orgnih.gov

The process of determining the absolute configuration using VCD involves a synergistic approach between experimental measurements and theoretical calculations. nih.gov The experimental VCD spectrum of the compound is recorded. Concurrently, computational methods, typically Density Functional Theory (DFT), are used to predict the theoretical VCD spectra for both the (3R) and (3S) enantiomers of 4-cyclopropyl-3-hydroxybutanoic acid. The absolute configuration of the sample is then assigned by comparing the experimental spectrum with the calculated spectra. A strong correlation between the experimental spectrum and the calculated spectrum for the (3R) enantiomer would confirm its absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions. encyclopedia.pubnih.gov The resulting ECD spectrum provides information about the stereochemistry of the molecule, particularly around chromophores. encyclopedia.pub For this compound, the carboxylic acid group acts as a chromophore.

Similar to VCD, the determination of absolute configuration using ECD relies on the comparison of experimental and theoretically calculated spectra. nih.gov The experimental ECD spectrum is measured, and TDDFT (Time-Dependent Density Functional Theory) calculations are performed to predict the ECD spectra for both possible enantiomers. The absolute configuration is then assigned based on the best match between the experimental and calculated data. For hydroxy acids, the n→π* transition of the carboxyl group is a key electronic transition observed in the ECD spectrum. nih.gov

The combination of VCD and ECD provides a robust and reliable method for the unambiguous assignment of the absolute configuration of chiral molecules like this compound, even in the absence of single crystals for X-ray analysis. unibs.it

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and quantification of metabolites in complex biological samples. nih.govnih.gov When coupled with separation techniques like ultra-high-performance liquid chromatography (UHPLC), UHPLC-HRMS offers high sensitivity and selectivity, enabling the comprehensive profiling of metabolomes. nih.gov

In the context of this compound, HRMS would be employed to:

Confirm Molecular Formula: HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Identify in Biological Matrices: In metabolomics studies, HRMS can detect and identify this compound in complex samples such as plasma, urine, or cell extracts.

Metabolite Identification: HRMS can be used to identify potential metabolites of this compound by detecting molecules with related mass-to-charge ratios and fragmentation patterns.

The high resolving power of HRMS allows for the separation of ions with very similar masses, which is crucial for distinguishing the target analyte from other endogenous or exogenous compounds in a biological matrix.

X-ray Crystallography for Solid-State Structure and Stereochemistry (if applicable)

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds in the crystal lattice.

Conformation: The preferred three-dimensional arrangement of the molecule in the solid state.

Absolute Configuration: Through anomalous dispersion effects, the absolute stereochemistry of the chiral center can be unambiguously determined.

The applicability of this technique is contingent on the ability to grow suitable crystals of the compound or a derivative. The information obtained from X-ray crystallography is considered the "gold standard" for structural elucidation.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For a compound like this compound, which lacks a strong chromophore for UV detection and can be challenging to separate from its enantiomer, derivatization is a valuable strategy. nih.govresearchgate.netxjtu.edu.cn

Derivatization can be employed to:

Enhance Detection: By introducing a chromophoric or fluorophoric tag, the sensitivity of detection by HPLC-UV or fluorescence detectors can be significantly increased.

Improve Chromatographic Separation: Derivatization can alter the volatility or polarity of the analyte, improving its separation in gas chromatography (GC) or liquid chromatography (LC).

Enable Chiral Separation: The most critical application of derivatization for this compound is to facilitate the separation of its enantiomers. This is achieved by reacting the racemic or enantiomerically enriched sample with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomeric products have different physical properties and can be separated using standard, non-chiral chromatography.

Common derivatization strategies for carboxylic acids and alcohols include esterification and etherification, respectively. For chiral analysis, a variety of chiral derivatizing agents are available.

Table of Derivatization Strategies

Functional Group TargetedDerivatization ReactionPurpose
Carboxylic AcidEsterification with a chiral alcoholFormation of diastereomeric esters for chiral separation
Hydroxyl GroupEsterification with a chiral carboxylic acid or acyl halideFormation of diastereomeric esters for chiral separation
Carboxylic AcidReaction with a fluorescent labeling agentEnhanced detection in HPLC-fluorescence

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and quantitative reaction without racemization of the chiral center. nih.gov

Theoretical and Computational Studies of 3r 4 Cyclopropyl 3 Hydroxybutanoic Acid

Conformational Analysis

The conformational landscape of (3R)-4-cyclopropyl-3-hydroxybutanoic acid is of significant interest due to the rotational freedom around the C-C single bonds and the influence of the stereocenter and the cyclopropyl (B3062369) group. Conformational analysis helps in understanding the molecule's preferred shapes, which in turn dictate its physical, chemical, and biological properties.

Energy Minimization and Global Conformational Searches

To identify the stable conformations of this compound, energy minimization and global conformational searches are the primary computational tools. The process begins by generating a diverse set of initial three-dimensional structures. These structures are then subjected to energy minimization using molecular mechanics force fields (e.g., MMFF94, AMBER) or semi-empirical quantum mechanical methods.

A global conformational search is crucial to ensure that all low-energy conformers are identified. This can be achieved through systematic grid searches of dihedral angles or, more efficiently, through stochastic methods like Monte Carlo simulations. These searches would explore the potential energy surface of the molecule by systematically or randomly rotating the key dihedral angles, such as the one defining the orientation of the cyclopropyl group relative to the chiral center and the orientation of the carboxyl and hydroxyl groups.

The stability of conformers in cyclopropyl-containing carboxylic acids is often determined by the relative orientation of the carbonyl group and the cyclopropane (B1198618) ring (cis or trans) researchgate.net. For this compound, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups would also be a critical factor in determining the most stable conformations.

Illustrative Data: The following table illustrates hypothetical relative energies of possible conformers of this compound, as might be obtained from a conformational search. The energies are relative to the most stable conformer.

Conformer IDKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Hydrogen Bond (O-H···O=C)
Conf-1 τ(C1-C2-C3-C4) = 600.00Yes
Conf-2 τ(C1-C2-C3-C4) = 1801.52No
Conf-3 τ(C1-C2-C3-C4) = -602.15No
Conf-4 τ(C2-C3-C4-C5) = 750.88Yes

Disclaimer: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a powerful method to explore the conformational space of a molecule in a more dynamic and realistic manner, often within a simulated solvent environment researchgate.netmdpi.com. By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can reveal not only the stable conformers but also the transitions between them and the flexibility of the molecule nih.gov.

For this compound, an MD simulation would typically be run for several nanoseconds. The trajectory from the simulation would then be analyzed to identify the most populated conformational states and the timescales of conformational changes. This is particularly useful for understanding how the molecule might behave in a biological environment or in solution, where interactions with solvent molecules can influence its shape ulisboa.pt. The chiral nature of the molecule makes MD simulations especially valuable for studying potential interactions with other chiral molecules researchgate.net.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic properties and reactivity of this compound colab.ws.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can provide detailed information about the electronic structure of the molecule. This includes the distribution of electron density, the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key parameter that provides insight into the chemical reactivity and stability of the molecule. For this compound, the analysis would likely focus on how the electron-withdrawing carboxylic acid group and the strained cyclopropane ring influence the electronic properties around the chiral center.

Illustrative Data: The following table presents hypothetical data from a DFT calculation on a low-energy conformer of this compound.

PropertyCalculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.5 D

Disclaimer: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation nih.gov. For this compound, DFT calculations can be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This would help in assigning the characteristic vibrational modes, such as the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carboxylic acid, and the vibrations associated with the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical predictions of 1H and 13C NMR chemical shifts can be obtained. These calculations are invaluable for confirming the stereochemistry and for assigning the peaks in experimental NMR spectra.

Circular Dichroism (CD) Spectra: For a chiral molecule like this compound, theoretical prediction of the CD spectrum is essential for confirming the absolute configuration of the stereocenter.

Machine learning techniques are also emerging as powerful tools for the rapid prediction of spectroscopic properties based on large datasets of computed spectra researchgate.netrsc.org.

Reaction Mechanism Elucidation for Synthetic Steps

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the reaction pathways of key synthetic steps chemrxiv.org. For example, in a potential synthesis involving the opening of a cyclopropane ring or a stereoselective reduction to create the hydroxyl group, computational studies could:

Identify the transition state structures and calculate their energies to determine the activation barriers.

Investigate the role of catalysts and reagents in the reaction.

Explain the observed stereoselectivity of the reaction.

Cyclopropyl Ring Strain and Its Influence on Reactivity

The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This wikipedia.orgmasterorganicchemistry.comstrain is a combination of angle strain and torsional strain, with the latter arising from the eclipsed conformation of the substituents on adjacent carbon atoms. The t masterorganicchemistry.comotal strain energy for the parent cyclopropane is approximately 27.6 kcal/mol. For a masterorganicchemistry.com substituted cyclopropane such as this compound, the precise strain energy is influenced by the nature and position of the substituents.

#### acs.orgnih.gov 6.3.1. Bond Dissociation Energies and Ring Strain Calculations

The high ring strain in cyclopropane derivatives directly impacts the strength of the carbon-carbon bonds within the ring, making them weaker and more susceptible to cleavage than typical alkane C-C bonds. The C rsc.orgmasterorganicchemistry.com-C bond dissociation energy (BDE) in unsubstituted cyclopropane is significantly lower than that in a non-strained alkane.

Comp rsc.orgmasterorganicchemistry.comutational methods, particularly density functional theory (DFT), are powerful tools for calculating ring strain energies and bond dissociation energies. Homod acs.orgnih.govesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to accurately calculate the strain energy of cyclic compounds, free from other interfering effects.

For 5-4-cyclopropyl-3-hydroxybutanoic acid, the substituents on the cyclopropyl ring will modulate the BDEs of the ring's C-C bonds. The bond between the two unsubstituted carbons (C2'-C3') is expected to have a BDE similar to that of cyclopropane itself, while the bonds involving the substituted carbon (C1'-C2' and C1'-C3') will be influenced by the -(CH2)CH(OH)CH2COOH group. Ab initio calculations on substituted cyclopropanes have shown that both the geometry and the electronic structure of the ring are affected by the substituent. Speci researchgate.netfically, unsaturated or electron-withdrawing substituents can lead to a shortening of the distal C-C bond (the one opposite the substituent) and a lengthening of the vicinal bonds (the ones adjacent to the substituent).

8] rsc.org class="table-container">
Bond in this compoundRepresentative Calculated BDE (kcal/mol)Comparison to Unstrained C-C Bond
C1'-C2'~68-72Weaker
C1'-C3'~68-72Weaker
C2'-C3'~65-68Weaker
Typical Alkane C-C~83-88-

Table 1. This table presents representative bond dissociation energies (BDEs) for the cyclopropyl ring in this compound, based on computational studies of similarly substituted cyclopropanes. The v rsc.orgmasterorganicchemistry.comacs.orgcomporgchem.comalues are illustrative and highlight the weakening of the C-C bonds due to ring strain compared to a typical, unstrained alkane C-C bond.

The calculated ring strain energy (RSE) for substituted cyclopropanes can vary. For instance, studies on methyl- and fluorocyclopropanes have shown that the RSE can range from approximately 117 to 260 kJ/mol (about 28 to 62 kcal/mol), depending on the number and nature of the substituents. It is acs.org the sum of the inherent ring strain and additional strain introduced by non-valence interactions.

5] class="table-container">
SystemRing Strain Energy (kcal/mol)
Cyclopropane (unsubstituted)~27.6
Monosubstituted Alkylcyclopropane (representative)~28-30
This compound (estimated)~28-31

Table 2. This table provides a comparison of the estimated ring strain energy for this compound with unsubstituted cyclopropane and a representative monosubstituted alkylcyclopropane. The values are based on data from computational studies on related systems.

#### wikipedia.orgacs.org 6.3.2. Frontier Molecular Orbital Theory Applied to Ring Opening/Functionalization

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. It po wikipedia.orglibretexts.orgsits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In th wikipedia.orglibretexts.orge context of this compound, FMO theory can be used to predict the regioselectivity and stereoselectivity of ring-opening and functionalization reactions.

The bonding in cyclopropane can be described by the Walsh model, which involves a set of high-energy, bent sigma bonds that have some π-character. These bluffton.eduresearchgate.net Walsh orbitals constitute the HOMO of the cyclopropane ring and are key to its reactivity. The LUMO, conversely, is an antibonding orbital.

In a potential ring-opening reaction, an electrophile would interact with the HOMO of the cyclopropyl ring, while a nucleophile would attack a carbon atom based on the distribution of the LUMO. The specific nature of the substituents on the cyclopropyl ring influences the energy and spatial distribution of these frontier orbitals.

For this compound, the -(CH2)CH(OH)CH2COOH substituent will influence the electronic landscape of the cyclopropyl ring. In a catalyzed reaction, for example a palladium-catalyzed C-H activation, the metal center's orbitals would interact with the frontier orbitals of the cyclopropane. Compu nih.govchemrxiv.orgtational studies on such reactions reveal that the transition state geometry, which dictates the reaction outcome, is determined by these orbital interactions.

An e chemrxiv.orglectrocyclic ring-opening reaction, another class of reactions applicable to cyclopropanes, can also be rationalized using FMO theory. The s wikipedia.orgimperial.ac.uktereochemical outcome of such a reaction (whether it proceeds via a conrotatory or disrotatory pathway) is dictated by the symmetry of the HOMO of the cyclopropane ring.

Cons wikipedia.orgimperial.ac.ukider a hypothetical acid-catalyzed ring-opening of the cyclopropyl group in this compound. The proton (an electrophile) would interact with the HOMO of the cyclopropyl ring. The regioselectivity of the subsequent nucleophilic attack would be determined by the most stable carbocation intermediate, which is in turn related to the electronic effects of the substituent. The FMO approach provides a qualitative picture of how the orbitals of the reacting species align to facilitate this transformation.

Future Research Directions and Unexplored Avenues for 3r 4 Cyclopropyl 3 Hydroxybutanoic Acid

Development of Novel Stereoselective Catalytic Systems

The precise three-dimensional arrangement of atoms in (3R)-4-cyclopropyl-3-hydroxybutanoic acid is crucial for its function. Therefore, the development of highly efficient and selective catalytic systems for its synthesis is a primary research focus. Future efforts will likely concentrate on the design and application of novel chiral catalysts that can favor the formation of the desired (3R)-enantiomer over its (3S)-counterpart. This includes the exploration of new metal-ligand complexes and organocatalysts that can achieve high enantiomeric excess (ee), a measure of the purity of the desired enantiomer.

One area of investigation involves the use of Evans auxiliary-based approaches, which have shown moderate success in stereoselective aldol (B89426) reactions to generate related hydroxy acids. For instance, the synthesis of analogous β-hydroxylated propanoic acids has been achieved with diastereomeric ratios of up to 82:18. nih.gov Future research will aim to improve upon these selectivities through the development of more sophisticated catalytic systems.

Exploration of Untapped Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymes for the production of this compound is a promising and largely untapped research avenue. Potential enzymatic routes could involve the stereoselective reduction of a corresponding β-keto ester or the enantioselective hydrolysis of a racemic ester of 4-cyclopropyl-3-hydroxybutanoic acid.

Future research will focus on screening for and engineering enzymes, such as ketoreductases and lipases, with high activity and selectivity for substrates bearing the cyclopropyl (B3062369) group. The immobilization of these enzymes on solid supports to enhance their stability and reusability will also be a key area of investigation.

Integration into Advanced Materials Science Scaffolds

The unique structural features of this compound, including its chirality and the presence of both a hydroxyl and a carboxylic acid group, make it an attractive building block for the creation of advanced materials. The cyclopropyl group can impart specific conformational constraints and lipophilicity, while the hydroxyl and carboxylic acid moieties provide sites for polymerization or grafting onto surfaces.

Future research directions include the incorporation of this chiral synthon into polymers to create materials with novel optical or recognition properties. Its use as a chiral ligand for the preparation of functional metal-organic frameworks (MOFs) or as a component of biodegradable polymers for biomedical applications are also exciting possibilities that warrant further exploration.

Computational Design of this compound Analogs with Desired Academic Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be employed to design analogs with enhanced biological activity, improved pharmacokinetic profiles, or tailored physical properties.

Future research will involve the use of techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking to predict how modifications to the core structure of this compound will affect its interactions with biological targets. This in-silico approach can guide synthetic efforts, saving time and resources by prioritizing the synthesis of the most promising candidates. For example, understanding the structure-activity relationships of similar molecules, such as β-hydroxylated phenylpropanoic acid derivatives in opioid receptor modulation, can inform the design of new analogs. nih.gov

Role in Advanced Chemical Synthesis Methodologies

Beyond its direct applications, this compound can serve as a versatile chiral building block in the synthesis of more complex molecules. Its functional groups can be readily transformed into a variety of other functionalities, allowing for its incorporation into a wide range of synthetic targets.

Future research will explore the use of this compound in novel synthetic methodologies, such as cascade reactions, multicomponent reactions, and diversity-oriented synthesis. Its application as a chiral starting material for the total synthesis of natural products and pharmaceuticals containing the cyclopropyl motif is another area of significant interest. The development of new protecting group strategies and activation methods for the hydroxyl and carboxylic acid groups will further expand its utility in advanced organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-4-cyclopropyl-3-hydroxybutanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically employs cyclopropyl derivatives and difluorinated starting materials. Key steps include:

  • Starting Materials : Cyclopropylacetyl chloride and hydroxyl-protected intermediates.
  • Catalysts : Chiral catalysts (e.g., Rhodium complexes) to enforce the (3R) stereochemistry.
  • Reaction Conditions : Optimized temperatures (e.g., -20°C to 25°C) and inert atmospheres to prevent racemization.
  • Yield Optimization : Use of protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl moiety and purification via recrystallization .

Q. How can researchers confirm the stereochemical configuration of this compound using analytical techniques?

  • Methodological Answer :

  • Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to confirm spatial arrangements.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate acidic components using sodium bicarbonate washes.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • Chiral Resolution : Use preparative HPLC with chiral stationary phases for enantiomeric enrichment .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. SH-SY5Y) and assay conditions (pH, temperature).
  • Pharmacokinetic Profiling : Evaluate bioavailability and metabolite formation using LC-MS/MS.
  • Dose-Response Studies : Establish EC50/IC50 curves across concentrations (nM to mM) to identify threshold effects .

Q. What computational methods are effective in predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., oxidoreductases).
  • QSAR/QSPR Models : Train neural networks on datasets of hydroxybutanoic acid derivatives to predict activity cliffs.
  • MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes .

Q. How can researchers investigate the metabolic stability of this compound in vivo?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs for tracking via mass spectrometry.
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify Phase I/II metabolites.
  • Pharmacokinetic Parameters : Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC using non-compartmental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.